molecular formula C17H21NO3 B13048903 Methyl 1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Methyl 1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Cat. No.: B13048903
M. Wt: 287.35 g/mol
InChI Key: GFRCEQOUHQMDPF-UHFFFAOYSA-N
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Description

Methyl 1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is an organic compound with a complex structure that includes a spiro linkage between a naphthalene and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the piperidine ring through a series of cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 1-oxo-2-indanecarboxylate

Uniqueness

Methyl 1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is unique due to its spiro linkage, which imparts distinct chemical and biological properties

Biological Activity

Methyl 1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which combines a naphthalene ring with a piperidine ring. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

Structural Characteristics

The molecular formula of this compound is C17H21NO3, with a molecular weight of approximately 287.35 g/mol. The spiro arrangement allows for distinct chemical properties that can influence its biological activity. The compound's structure can be summarized as follows:

Property Details
Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
Structural Features Spirocyclic structure combining naphthalene and piperidine rings

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that the compound may bind to active sites on enzymes or receptors, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects that are of interest in drug development.

In Vitro Studies

Recent studies have explored the compound's biological activity through various in vitro assays. For instance:

  • Anti-inflammatory Activity : The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. In one study, derivatives similar to this compound exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory properties .
  • Binding Affinity : Investigations into the binding affinity of this compound suggest that it may act as a modulator of enzymatic activity or receptor function .

Case Studies

Several case studies have highlighted the therapeutic potential of spiro compounds similar to this compound:

  • Study on Anti-inflammatory Effects : A series of spiro derivatives were synthesized and tested for their anti-inflammatory effects in animal models. Results indicated significant reductions in paw swelling and body weight loss compared to control groups .
  • Enzyme Inhibition Profiles : The compound was evaluated for its ability to inhibit COX-1 and COX-2 enzymes in vitro. The findings demonstrated selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Biological Activity
PyridineSix-membered aromatic heterocycle with nitrogenLimited biological activity
PiperidineSaturated six-membered ring with nitrogenBasic structure; minimal pharmacological relevance
DihydropyridinePartially saturated derivative of pyridineModerate activity; less potent than spiro compounds

The unique spirocyclic structure of this compound contributes to its distinct chemical and biological properties compared to simpler structures like pyridine and piperidine.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

methyl 1'-methyl-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate

InChI

InChI=1S/C17H21NO3/c1-18-9-3-7-17(16(18)20)8-6-12-10-13(15(19)21-2)4-5-14(12)11-17/h4-5,10H,3,6-9,11H2,1-2H3

InChI Key

GFRCEQOUHQMDPF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC

Origin of Product

United States

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